Species-Selective PfDHODH Inhibition: >460-Fold Window Over Human DHODH
The target compound inhibits P. falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 64 nM, while showing negligible activity against human DHODH (IC50 >30,000 nM), yielding a species-selectivity index of >468-fold [1]. In contrast, the clinically used DHODH inhibitor brequinar potently inhibits human DHODH with an IC50 of 5.2 nM, showing no therapeutically useful Pf/human selectivity [2]. Teriflunomide, another marketed DHODH inhibitor, exhibits a human DHODH IC50 of approximately 388–408 nM, also without meaningful species discrimination in the PfDHODH context [3]. Within the same US8703811 patent series, compound 6 (US8703811, 6) shows an IC50 of 60 nM for PfDHODH [4], comparable in potency to the target compound, but lacks the ancillary CYP2D6 and androgen receptor activities that distinguish the target compound's polypharmacology.
| Evidence Dimension | PfDHODH inhibitory potency and human DHODH selectivity |
|---|---|
| Target Compound Data | PfDHODH IC50 = 64 nM; human DHODH IC50 > 30,000 nM |
| Comparator Or Baseline | Brequinar: human DHODH IC50 = 5.2 nM (species-nonselective); Teriflunomide: human DHODH IC50 = 388–408 nM (species-nonselective); US8703811 compound 6: PfDHODH IC50 = 60 nM |
| Quantified Difference | Selectivity index (human IC50 / Pf IC50) for target compound: >468; for brequinar: ~1 (nonselective); for teriflunomide: not established vs PfDHODH; compound 6: lacks multi-target ancillary profile |
| Conditions | PfDHODH Type 2 DHODH activity assay (direct orotate formation or chromogen reduction with DCIP); human DHODH C-terminal His6-tagged expressed in E. coli BL21(DE3), 20 min incubation [1][2][5] |
Why This Matters
This species-selectivity profile is critical for antimalarial lead optimization programs where host DHODH inhibition would cause on-target toxicity, making the target compound a superior starting point for selective PfDHODH inhibitor development compared to nonselective clinical DHODH inhibitors.
- [1] BindingDB BDBM50379157 (CHEMBL1234899). IC50 PfDHODH: 64 nM; IC50 human DHODH: >30,000 nM (Assay: C-terminal His6-tagged human DHODH expressed in E. coli BL21(DE3)). View Source
- [2] PeptideDB: Brequinar (DUP785) IC50 = 5.2 nM for human DHODH. View Source
- [3] BindingDB BDBM50018011: Teriflunomide IC50 = 388 nM for recombinant human DHODH; Li et al. (2021) J Med Chem 64: teriflunomide IC50 = 407.8 nM. View Source
- [4] BindingDB BDBM92606 (US8703811, 6): IC50 = 60 nM for PfDHODH (Type 2 assay with DCIP chromogen reduction). View Source
- [5] US8703811B2 patent; BindingDB assay entry ID 6281: Type 2 DHODH activity monitored via direct orotate formation or DCIP chromogen reduction. View Source
